Arzoxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

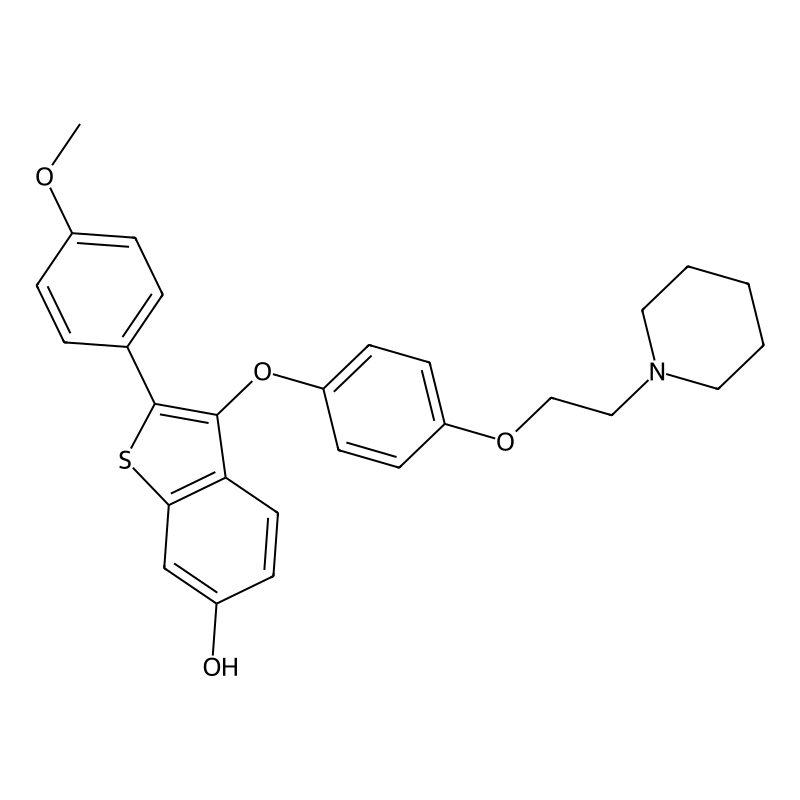

Arzoxifene is a synthetic compound classified as a selective estrogen receptor modulator (SERM) belonging to the benzothiophene group. Its chemical formula is , and it has a molecular weight of approximately 475.6 g/mol. Arzoxifene is notable for its dual action as both an estrogen antagonist in breast and uterine tissues and an agonist in bone tissue, where it helps maintain bone density and lower serum cholesterol levels . This compound was developed under the code name LY-353381 but has not been marketed for clinical use.

Arzoxifene acts as a SERM, meaning it can mimic or block the effects of estrogen depending on the tissue.

Estrogen Antagonism

In breast and uterine tissues, Arzoxifene binds to estrogen receptors, but unlike estrogen, it does not trigger the same cellular responses. This competitive binding effectively blocks the stimulating effects of estrogen on these tissues, potentially reducing the risk of breast cancer growth [].

Estrogen Agonism

In bone tissue, Arzoxifene interacts with estrogen receptors and stimulates similar responses to estrogen. This promotes bone formation and helps maintain bone density, potentially preventing osteoporosis [].

The exact mechanisms by which Arzoxifene exerts its tissue-specific effects are still under investigation, but the key lies in the unique structure of the molecule and its interaction with different forms of the estrogen receptor.

- Similar to other SERMs, Arzoxifene may carry a slight risk of blood clots.

- SERMs may also increase the risk of endometrial hyperplasia, a thickening of the uterine lining.

Breast Cancer Prevention:

Arzoxifene initially showed promise as a potential treatment for breast cancer due to its ability to bind to estrogen receptors and act in a tissue-specific manner. Preclinical studies demonstrated inhibitory effects on the growth of breast cancer cells [].

However, large-scale clinical trials like the "FOUNDATION" study revealed that while arzoxifene reduced the risk of invasive breast cancer by 56% compared to placebo, it was less effective than the established SERM, Tamoxifen []. These findings suggest that arzoxifene may not be a viable alternative for breast cancer prevention due to its lower efficacy.

As a SERM, arzoxifene exhibits tissue-selective estrogenic and antiestrogenic activities. It acts as an antagonist in mammary and uterine tissues, effectively reducing the risk of hormone-dependent cancers such as breast cancer. In contrast, it displays agonistic properties in bone tissue, promoting bone density and preventing osteoporosis . Clinical studies have shown that arzoxifene significantly reduces the risk of breast cancer compared to other SERMs like raloxifene and tamoxifen . Furthermore, it has been found to suppress gonadotropin levels in postmenopausal women and increase sex hormone-binding globulin levels .

The synthesis of arzoxifene involves several steps that typically start with the preparation of 2-(4-methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophen-6-ol. One method includes reacting 2-(4-methoxy-styryl)-benzo[b]thiophen-6-ol with hydrazine derivatives in appropriate solvents . The process may also involve various intermediates to achieve the final product through controlled chemical transformations.

Research indicates that arzoxifene interacts with estrogen receptors in a manner similar to other SERMs but with enhanced potency against breast cancer. It has been shown to significantly reduce the risk of breast cancer compared to traditional treatments like tamoxifen and raloxifene. Additionally, studies have explored its interactions with various signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B), suggesting complex mechanisms of action that may influence its therapeutic effectiveness .

Arzoxifene shares structural similarities with several other SERMs, including:

- Raloxifene: Primarily used for osteoporosis prevention; acts as an estrogen antagonist in breast tissue but has some agonistic effects on bone.

- Tamoxifen: Widely used for breast cancer treatment; acts as an antagonist in breast tissue but can stimulate uterine tissue growth.

- Bazedoxifene: A newer SERM that combines estrogenic effects on bone with antiestrogenic effects on the uterus.

Comparison TableCompound Estrogenic Activity Antiestrogenic Activity Primary Use Arzoxifene Yes (in bone) Yes (in breast/uterus) Breast cancer prevention Raloxifene Yes (in bone) Yes (in breast) Osteoporosis prevention Tamoxifen No Yes Breast cancer treatment Bazedoxifene Yes Yes Osteoporosis and menopausal symptoms

| Compound | Estrogenic Activity | Antiestrogenic Activity | Primary Use |

|---|---|---|---|

| Arzoxifene | Yes (in bone) | Yes (in breast/uterus) | Breast cancer prevention |

| Raloxifene | Yes (in bone) | Yes (in breast) | Osteoporosis prevention |

| Tamoxifen | No | Yes | Breast cancer treatment |

| Bazedoxifene | Yes | Yes | Osteoporosis and menopausal symptoms |

Arzoxifene's unique profile lies in its potent anti-cancer effects without the uterotrophic risks associated with tamoxifen, making it a notable candidate in SERM research despite its discontinuation from clinical development .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Breast carcinoma, Postmenopausal osteoporosis